4-Fluoro-1H-indazol-6-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

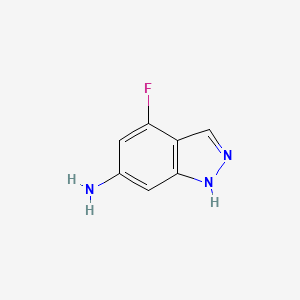

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVJTWZOAYBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646213 | |

| Record name | 4-Fluoro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-07-0 | |

| Record name | 4-Fluoro-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 4 Fluoro 1h Indazol 6 Amine and Its Derivatives

Precursor-Based Synthetic Routes for the Indazole Core

The construction of the indazole ring is a critical step, with several reliable methods available to synthetic chemists. These routes typically start with ortho-substituted benzene (B151609) derivatives that are induced to cyclize, forming the fused pyrazole-benzene structure.

Reductive cyclization is a prominent strategy for synthesizing the indazole core, often starting from ortho-nitroaryl compounds. This method involves the reduction of a nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization.

A common precursor for this approach is an o-nitrotoluene derivative. For instance, the synthesis of substituted indazoles can be achieved through the reductive cyclization of o-nitrophenyl derivatives. mdpi.com One widely used method is the Leimgruber-Batcho indole (B1671886) synthesis, which can be adapted for indazoles. This process starts with a 2-nitrotoluene (B74249) derivative, which is first converted to an enamine. Subsequent reductive cyclization, often using catalysts like Palladium on carbon (Pd/C) with hydrogen gas or iron in acetic acid, yields the indazole ring. diva-portal.org For example, the synthesis of 4-bromo-6-fluoro-1H-indazole has been accomplished by reacting an appropriate precursor with iron powder in acetic acid at elevated temperatures. chemicalbook.com

Another variation involves the reductive cyclization of o-nitro-ketoximes. diva-portal.org This pathway has been demonstrated to be effective for producing various 1H-indazoles. Similarly, the reductive cyclization of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives using iron and hydrochloric acid in ethanol (B145695) has been shown to produce indolylquinoline derivatives, showcasing the versatility of Fe/HCl in mediating these cyclizations. mdpi.com

| Precursor Type | Reagents/Conditions | Product Type | Reference(s) |

| o-Nitrotoluene derivative | 1. DMF-DMA, Pyrrolidine; 2. Fe/AcOH or H₂, Pd/C | Indazole | diva-portal.org |

| o-Nitroaryl compound | Iron powder, Acetic acid, 110°C | Substituted Indazole | chemicalbook.com |

| 3-(2-Nitrophenyl)propan-1-one | Fe, HCl, EtOH | Quinoline (via cyclization) | mdpi.com |

This table presents examples of reductive cyclization approaches for forming heterocyclic cores related to indazoles.

Cycloaddition reactions offer a powerful and often regioselective method for constructing the indazole skeleton. The most common of these is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. scbt.com

In the context of indazole synthesis, arynes are frequently used as the dipolarophile. Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with diazo compounds to form the indazole ring. thieme-connect.de This reaction initially produces a 3H-indazole, which may then rearrange to the more stable 1H-indazole tautomer depending on the reaction conditions and substituents. thieme-connect.de

Another effective 1,3-dipole for this reaction is a sydnone. The [3+2] dipolar cycloaddition of sydnones with arynes provides a rapid and efficient route to 2H-indazoles under mild conditions, with the reaction proceeding through a cycloaddition/decarboxylation sequence. nih.gov This method is valued for its high yields and selectivity. nih.gov

| Dipole | Dipolarophile | Key Features | Product | Reference(s) |

| Diazo Compound | Aryne | In situ generation of aryne; forms 3H-indazole intermediate | 1H-Indazole | thieme-connect.de |

| Sydnone | Aryne | Mild conditions; proceeds via decarboxylation | 2H-Indazole | nih.gov |

| Nitrile Imine | Aryne | Used for trifluoromethyl-1H-indazole derivatives | Substituted 1H-Indazole | diva-portal.org |

This table summarizes key cycloaddition strategies for the synthesis of the indazole ring.

To address the need for more environmentally benign and operationally simple synthetic methods, one-pot metal-free reactions have been developed. A notable example is the synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. This reaction is characterized by its mild conditions and insensitivity to air and moisture, offering a broad functional group tolerance and providing indazoles in very good yields.

Oxidative cyclization presents an alternative to reductive methods for N-N bond formation. A recently developed protocol enables the synthesis of all three tautomeric forms of indazoles (1H, 2H, and 3H) from easily accessible 2-aminomethyl-phenylamines. This method uses an oxidizing agent to form the N-N bond and induce cyclization. The reaction conditions can be tuned to selectively access different tautomers, which is particularly valuable as 2-substituted 2H-indazoles are common motifs in drug design.

Strategic Incorporations of Fluorine and Amine Moieties

The synthesis of 4-fluoro-1H-indazol-6-amine requires the specific placement of a fluorine atom at the C4 position and an amine group at the C6 position. This is typically achieved by starting with a benzene ring that already contains these substituents, or suitable precursors, prior to the formation of the indazole ring. A plausible route involves starting with a precursor like 3-fluoro-5-nitrotoluene (B1316701) or a related derivative. This starting material would undergo reactions to set up the cyclization, such as the formation of 2-amino-4-fluoro-6-nitrotoluene, which can then be cyclized to form 4-fluoro-6-nitro-1H-indazole. The final step is the reduction of the nitro group to an amine. The existence of the intermediate 4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde supports the viability of this approach. aksci.com The target compound, this compound, is listed by chemical suppliers, confirming its synthesis is established. bldpharm.com The reduction of a 6-nitroindazole (B21905) to a 6-aminoindazole is a well-documented and efficient transformation. researchgate.netwuxiapptec.com

The introduction of fluorine into aromatic systems is a key step in the synthesis of many modern pharmaceuticals due to the unique properties it imparts. For a compound like this compound, the fluorine atom is typically incorporated into the starting aromatic precursor rather than being added to the indazole ring directly.

Synthetic routes often begin with commercially available fluorinated benzene derivatives. For example, a synthesis could start from 3-fluoro-2-methylaniline (B146951) or 4,5-difluoro-2-nitroaniline. google.comsmolecule.com These precursors already contain the fluorine atom in the desired region of the aromatic ring. Subsequent chemical transformations, such as nitration, diazotization, and cyclization, are then performed to construct the indazole ring while retaining the fluorine substituent. google.comgoogle.com For example, a patented method for preparing 4,6-disubstituted 1H-indazole derivatives starts with a nitration or halogenation reaction on a substituted benzene ring, followed by reduction, diazotization, and cyclization to form the indazole core.

Direct fluorination of a pre-formed indazole ring is less common and often faces challenges with regioselectivity. Electrophilic fluorinating agents exist but may not selectively target the C4 position. Therefore, building the indazole from a fluorinated precursor is the more standard and reliable strategy.

Amination Strategies at the C-6 Position

The introduction of an amino group at the C-6 position of the 4-fluoro-1H-indazole scaffold is most commonly achieved through the reduction of a nitro group precursor. This method is a cornerstone in the synthesis of many amino-substituted indazoles.

The typical synthetic pathway commences with a 4-fluoro-6-nitro-1H-indazole intermediate. libretexts.org This nitro-substituted compound is then subjected to reduction, which selectively converts the nitro group (-NO₂) into a primary amine (-NH₂). Various reducing agents and conditions can be employed to effect this transformation. A common and effective method is catalytic hydrogenation, which involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). dntb.gov.ua

Another established method involves the use of metals in acidic media. For instance, iron powder in acetic acid at elevated temperatures has been successfully used to reduce nitro-indazoles to their corresponding amino derivatives, a robust method applicable to scaled-up synthesis. nih.gov The choice of method depends on factors like substrate compatibility, desired yield, and scalability.

| Precursor | Reagent(s) | Solvent | Conditions | Product | Yield |

| 4-Fluoro-6-nitro-1H-indazole | Iron (Fe) powder | Acetic Acid | 110°C, 1.5 h | This compound | Not specified |

| 4-Fluoro-6-nitro-1H-indazole | H₂, Pd/C | Ethanol | Not specified | This compound | Not specified |

| 2-Bromo-4-fluoro-6-nitrotoluene | N,N-Dimethylformamide dimethyl acetal, then Fe/AcOH | Acetic Acid | 110°C | 4-Bromo-6-fluoro-1H-indazole | Not specified |

This table presents plausible and documented reaction conditions for the synthesis of aminoindazoles based on the reduction of nitro precursors.

Advanced Synthetic Transformations for Functionalization

Once the this compound scaffold is obtained, it can undergo a variety of advanced synthetic transformations to introduce further molecular complexity and to develop derivatives with specific properties. These transformations can target the indazole ring, the fluorine atom, or the amino group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the indazole ring. libretexts.org Palladium-based catalysts are frequently employed for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. libretexts.orgossila.com

For derivatives of this compound, a halogenated precursor (e.g., a bromo- or iodo-indazole) is typically used. For example, a Suzuki-Miyaura coupling can be performed on a 7-bromo-4-fluoro-indazole derivative to introduce an aryl or heteroaryl group at the C-7 position. wikipedia.org The amino group at C-6 may require protection (e.g., as an acetyl or Boc group) to prevent side reactions, although some cross-coupling reactions can proceed on unprotected amino-heterocycles. ncrdsip.com Copper and rhodium catalysts have also been utilized for C-H functionalization and amination reactions on the indazole core, offering alternative pathways for derivatization. masterorganicchemistry.com

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product Type |

| Suzuki-Miyaura | 7-Bromo-4-fluoro-1H-indazole | (Hetero)arylboronic acid | Pd(OAc)₂, Phenanthroline | Ag₂CO₃, NaOH | 7-(Hetero)aryl-4-fluoro-1H-indazole |

| Buchwald-Hartwig Amination | 6-Bromo-4-fluoro-1H-indazole | Amine (R-NH₂) | Pd catalyst, Ligand | Base | N-Substituted-4-fluoro-1H-indazol-6-amine |

| Heck Coupling | 6-Iodo-4-fluoro-1H-indazole | Alkene | Pd catalyst | Base | 6-Alkenyl-4-fluoro-1H-indazole |

This table illustrates representative transition metal-catalyzed reactions for the functionalization of the indazole scaffold.

Nucleophilic Substitution Reactions of the Fluorine Atom

The displacement of a fluorine atom on an aromatic ring via nucleophilic aromatic substitution (SNAr) is a viable synthetic strategy, particularly when the ring is activated by potent electron-withdrawing groups positioned ortho or para to the fluorine. wikipedia.orgtib.eu In these reactions, aryl fluorides are often more reactive than other aryl halides.

For instance, the fluorine atom at the 6-position of 6-fluoro-1H-indazol-4-amine can undergo nucleophilic substitution with nucleophiles such as sodium hydroxide (B78521) or ammonia. semanticscholar.org However, in the case of this compound, the fluorine atom is at the C-4 position. The reactivity in an SNAr reaction is highly dependent on the electronic nature of the other substituents on the ring. The C-6 amino group is strongly electron-donating, which deactivates the aromatic ring towards nucleophilic attack. This deactivating effect opposes the activating influence of the pyrazole (B372694) ring nitrogens. Consequently, direct nucleophilic displacement of the fluorine at C-4 in this compound is expected to be challenging and less favorable compared to isomers where activating groups are appropriately positioned.

| Substrate | Nucleophile | Conditions | Product | Reactivity Note |

| 6-Fluoro-1H-indazol-4-amine | NaOH | DMSO, 80°C | 6-Hydroxy-1H-indazol-4-amine | Reaction is feasible. semanticscholar.org |

| 6-Fluoro-1H-indazol-4-amine | NH₃ | Ethanol, Reflux | 1H-Indazole-4,6-diamine | Reaction is feasible. semanticscholar.org |

| This compound | General Nucleophile (Nu⁻) | Not specified | 4-(Nu)-1H-indazol-6-amine | Expected to be difficult due to the deactivating C-6 amino group. |

This table compares the reactivity of different fluoroindazole isomers in SNAr reactions.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic substitution reactions, such as nitration and halogenation, allow for the introduction of additional functional groups onto the benzene portion of the indazole ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. In this compound, the primary amine (-NH₂) is a powerful activating, ortho-, para-directing group, while the fluorine (-F) is a deactivating, ortho-, para-directing group.

The combined directing effects would strongly favor electrophilic attack at the positions ortho and para to the amino group, which are C-5 and C-7. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂) would be expected to yield predominantly 5- and/or 7-substituted products. For example, electrophilic fluorination using reagents like Selectfluor® is also a known method for functionalizing indazole rings. ncrdsip.com

Metalation of the Indazole Ring

Direct metalation, involving the deprotonation of a C-H bond with a strong base (e.g., organolithium reagents), is another strategy for functionalizing the indazole scaffold. For 1H-indazoles, the most acidic proton is the one on the nitrogen (N-H). Treatment with a strong base like n-butyllithium will first deprotonate the nitrogen. To achieve C-H metalation, either a second equivalent of base must be used to form a dianion, or the nitrogen must first be protected with a suitable group (e.g., SEM, Boc).

Research has shown that metalation often occurs regioselectively at the C-3 position. However, this can sometimes lead to ring-opening. Directed metalation at other positions, such as C-7, is also possible depending on the substituents and reaction conditions. For this compound, any metalation strategy would need to account for the acidic N-H proton, likely requiring an N-protection/deprotection sequence to achieve selective C-H functionalization.

Functional Group Transformations (e.g., Esterification, Amidation, Acylation, Alkylation)

The amino group at the C-6 position is a versatile handle for a wide array of functional group transformations. These reactions allow for the straightforward synthesis of a large library of derivatives. dntb.gov.ua

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) under basic conditions yields the corresponding N-acetyl derivative, N-(4-fluoro-1H-indazol-6-yl)acetamide.

Amidation: Similarly, reaction with carboxylic acids (often activated with coupling agents like EDC/HOBt) or acyl chlorides leads to the formation of amide derivatives.

Alkylation & Reductive Amination: The amino group can be alkylated to form secondary or tertiary amines. A particularly effective method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride to produce N-alkylated derivatives. For instance, reacting this compound with 4-fluorobenzaldehyde (B137897) via reductive amination would yield N-(4-fluorobenzyl)-4-fluoro-1H-indazol-6-amine.

N-Alkylation of the Indazole Ring: The indazole nitrogen atoms can also be alkylated, for example, by reaction with alkyl halides in the presence of a base. This typically results in a mixture of N-1 and N-2 alkylated isomers, the ratio of which depends on the substrate and reaction conditions.

| Transformation | Reagent(s) | Product Type |

| Acylation | Acetic Anhydride, Base | N-(4-fluoro-1H-indazol-6-yl)acetamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl-4-fluoro-1H-indazol-6-amine |

| N-Alkylation | Alkyl Halide, Base | 1-Alkyl- or 2-Alkyl-4-fluoro-1H-indazol-6-amine |

This table summarizes key functional group transformations of the amino group and indazole nitrogen.

Heterocyclic Chemistry Reactions (e.g., Ring-opening, Ring-closing, Rearrangements)

The construction and functionalization of the this compound framework rely heavily on classical and modern heterocyclic chemistry reactions. These include intramolecular ring-closing reactions to form the bicyclic indazole system, rearrangement reactions that can create the indazole nucleus from other heterocyclic precursors, and ring-opening reactions that might occur under specific conditions.

Ring-Closing Reactions

The formation of the indazole ring is most commonly achieved through intramolecular cyclization, a type of ring-closing reaction. These methods typically involve creating a bond between two nitrogen atoms or a carbon and a nitrogen atom to close the pyrazole portion of the molecule.

One prominent strategy involves the diazotization of appropriately substituted anilines followed by cyclization. For instance, the synthesis of 1H-indazoles can be achieved from o-toluidine (B26562) precursors through diazotization with reagents like sodium nitrite (B80452) in acetic acid, followed by a ring closure that involves the methyl group. chemicalbook.com Another powerful ring-closing method is the reductive cyclization of 2-nitrobenzylidene derivatives. thieme-connect.de In this two-step sequence, the corresponding N-(2-nitrobenzylidene)aniline is first isolated and then cyclized to form the indazole ring. thieme-connect.de Microwave irradiation has been employed to conduct this transformation in a one-pot synthesis from a 2-nitrobenzaldehyde (B1664092) and an aniline (B41778) using triethyl phosphite. thieme-connect.de

A variety of starting materials can be utilized for these cyclization strategies. The reaction of 2-fluorobenzonitriles with hydrazine (B178648) is a known method for producing 1H-indazol-3-amines. thieme-connect.de Similarly, o-substituted benzophenones can be heated with hydrazine to yield 3-substituted indazole derivatives. researchgate.net

Table 1: Examples of Ring-Closing Reactions for Indazole Synthesis

| Starting Material Type | Key Reagents/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| o-Toluidine derivative | NaNO₂, Acetic Acid | Diazotization-cyclization | 1H-Indazole | chemicalbook.com |

| 2-Nitrobenzaldehyde & Aniline | Triethyl phosphite, Microwave | Reductive cyclization | 2-Aryl-2H-indazole | thieme-connect.de |

| 2-Fluorobenzonitrile | Hydrazine | Condensation-cyclization | 1H-Indazol-3-amine | thieme-connect.de |

| Isatin derivative | Aqueous alkali, Diazotization, Reductive cyclization | Ring-opening followed by cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |

Rearrangement Reactions

Rearrangement reactions provide an elegant pathway to fluorinated indazoles from different heterocyclic systems. A notable example is the ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure). researchgate.net This process has been successfully applied to synthesize 6-substituted fluorinated indazoles from 5-tetrafluorophenyl-1,2,4-oxadiazoles. researchgate.net

The mechanism involves the initial addition of a bidentate nucleophile, such as hydrazine, to the electrophilic C(5) carbon of the 1,2,4-oxadiazole (B8745197) ring. This addition is facilitated by the presence of a strong electron-withdrawing group on the phenyl ring. The subsequent opening of the oxadiazole ring, followed by an intramolecular ring-closure, leads to the formation of the fluorinated indazole nucleus in high yields under mild conditions. researchgate.net This method is particularly useful as it allows for the introduction of substituents at the C(6) position of the indazole by first performing a nucleophilic aromatic substitution on the starting pentafluorophenyl-1,2,4-oxadiazole. researchgate.net

Table 2: ANRORC-like Rearrangement for Fluorinated Indazole Synthesis

| Starting Material | Nucleophile | Key Steps | Product | Reference |

|---|---|---|---|---|

| 5-(Penta/Tetra-fluorophenyl)-1,2,4-oxadiazole | Hydrazine | 1. Nucleophilic addition to C(5) 2. Oxadiazole ring-opening 3. Intramolecular ring-closure | Fluorinated 1H-Indazole | researchgate.net |

Ring-Opening Reactions

While ring-closing reactions are essential for synthesis, ring-opening reactions can also play a role, sometimes as an undesirable side reaction or as a deliberate step for further transformation. For example, N-protected indazoles can be susceptible to an undesirable ring-opening reaction in the presence of a strong base, which liberates ortho-aminobenzonitriles. researchgate.net However, employing unprotected indazoles with a free N-H bond can prevent this isomerization, as the heterocycle is deprotonated in situ. researchgate.net

In some cases, the indazole ring can be intentionally opened. Fused 2H-indazoles can undergo ring-opening when treated with nucleophiles or electrophiles to yield indazolones. nih.gov Furthermore, a visible-light-induced reaction of 2H-indazoles with alcohols under an oxygen atmosphere can lead to the ring opening of the 2H-indazole to afford unsymmetrical ortho-alkoxycarbonylated azobenzenes. rsc.org This contrasts with the reaction under a nitrogen atmosphere, which results in C3-alkoxylation of the indazole ring, highlighting the controllable nature of these heterocyclic reactions. rsc.org

Medicinal Chemistry and Pharmacological Investigations of 4 Fluoro 1h Indazol 6 Amine Derivatives

Anticancer Activities and Mechanisms

The quest for novel anticancer agents has highlighted the potential of the 6-aminoindazole framework. benthamdirect.com The introduction of a fluorine atom at the 4-position can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the pharmacological profile of the derivatives. nih.gov

Derivatives of the 1H-indazol-6-amine scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. In vitro studies are crucial for identifying the cytotoxic potential of these novel compounds.

One study reported the synthesis of a series of 6-substituted amino-1H-indazole derivatives and evaluated their growth inhibitory activity. researchgate.net Among the synthesized compounds, N-(4-fluorobenzyl)-1H-indazol-6-amine (a derivative of the parent 6-aminoindazole) showed potent antiproliferative activity against the HCT116 human colorectal cancer cell line, with an IC50 value of 14.3 ± 4.4 µM. benthamdirect.comresearchgate.net Notably, this compound exhibited selectivity, showing non-cytotoxicity in normal lung fibroblast cells (MRC5) with an IC50 value greater than 100 μM. benthamdirect.comresearchgate.net

Further modifications to the scaffold led to the development of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which displayed even more potent antiproliferative activity. This compound had an IC50 value of 0.4 ± 0.3 μM in HCT116 cells. nih.govrsc.orgnih.gov The antiproliferative effects of various indazole derivatives have been tested against several other cancer cell lines, including A549 (lung), SK-HEP-1 (liver), SNU-638 (gastric), and MDA-MB-231 (breast). rsc.org For instance, certain N-aromatic substituted 6-aminoindazole derivatives showed considerable cytotoxicity against A549 and SNU-638 cancer cell lines, with IC50 values ranging from 0.7 to 10 μM. rsc.org Another study on 1H-indazole-3-amine derivatives identified a compound with a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, while showing lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM). nih.govresearchgate.net

| Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 ± 4.4 | >100 µM (MRC5) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 | Not Specified |

| Indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | 33.2 µM (HEK-293) |

| N-aromatic substituted 6-aminoindazole derivatives | A549 (Lung) & SNU-638 (Gastric) | 0.7 - 10 | Not Specified |

A key mechanism through which indazole derivatives exert their anticancer effects is the inhibition of specific enzymes that are crucial for tumor growth and survival. A prominent target for derivatives of the 6-aminoindazole scaffold is Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govrsc.org IDO1 is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govrsc.org By inhibiting IDO1, these compounds can help to restore the anti-tumor immune response. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was not only a potent antiproliferative agent but also remarkably suppressed the expression of the IDO1 protein in cancer cells. nih.govrsc.orgrsc.org

Beyond IDO1, various indazole derivatives have been developed as inhibitors of several protein kinases implicated in cancer. These include:

Polo-like kinase 4 (PLK4): Some indazole derivatives act as potent PLK4 inhibitors, an enzyme involved in centriole duplication, leading to mitotic disruption and apoptosis in cancer cells.

Fibroblast Growth Factor Receptor (FGFR): Certain 1H-indazole derivatives have been identified as potent inhibitors of FGFR1, a tyrosine kinase often dysregulated in cancer. mdpi.com

CRAF Kinase: A 3-carboxamido-2H-indazole-6-arylamide scaffold yielded a potent and selective CRAF inhibitor with an IC50 value of 38.6 nM. researchgate.net

Bcr-Abl Kinase: A series of 1H-indazol-3-amine derivatives were found to be potent inhibitors of both wild-type and T315I mutant Bcr-Abl, a key driver in chronic myeloid leukemia. mdpi.com

The 1H-indazole structure is considered a key pharmacophore that can effectively interact with the active sites of these enzymes. nih.gov

Disruption of the cell cycle and induction of programmed cell death (apoptosis) are hallmark strategies for effective anticancer therapies. Derivatives of 4-fluoro-1H-indazol-6-amine have been shown to engage these mechanisms.

Studies have demonstrated that these compounds can induce cell cycle arrest, effectively halting the proliferation of cancer cells. For example, the potent derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to cause cell cycle arrest at the G2/M phase in HCT116 colorectal cancer cells. nih.govrsc.orgrsc.org Similarly, research on other indazole derivatives showed an increase in the G0/G1 cell population in K562 cells after treatment.

In addition to halting cell proliferation, these compounds can trigger apoptosis. mdpi.com One study on an indazole derivative, compound 6o, showed that it induced apoptosis in K562 cells in a dose-dependent manner. Mechanistic investigations revealed that this was achieved by modulating the expression of apoptosis-related proteins, specifically by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. researchgate.net This modulation suggests an engagement of the intrinsic mitochondrial pathway of apoptosis. Further investigation also pointed to a possible interaction with the p53/MDM2 pathway. researchgate.net

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the anticancer potency and selectivity of this compound derivatives. rsc.org Research has identified several key structural features that influence biological activity.

The substitution pattern on the indazole core and the amino group at the 6-position is critical. nih.gov

Substitution at C-3: The introduction of a methyl group at the C-3 position of the indazole ring was found to increase toxicity against HCT116 cancer cells. rsc.org

Substitution on the 6-amino group: The nature of the substituent on the 6-amino group significantly impacts cytotoxicity. Aryl group substitutions, such as the 4-fluorobenzyl group, generally lead to better cytotoxicity compared to cyclohexyl-substituted compounds. rsc.org

Substitution at N-1: The presence of substituted benzyl (B1604629) groups at the N-1 position of the indazole ring has been noted as essential for certain biological activities. austinpublishinggroup.com

Role of Fluorine: The fluorine atom at the C-4 position is anticipated to enhance molecular permeability and stability. In other indazole series, fluorine substitution has been shown to improve interaction with target proteins or modulate lipophilicity favorably. nih.gov

SAR studies on IDO1 inhibitors have highlighted that substituent groups at both the 4-position and the 6-position of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.govmdpi.com For FGFR inhibitors, an N-ethylpiperazine group was identified as important for both enzyme inhibition and cellular activity. mdpi.com These insights guide the rational design of new derivatives with improved anticancer profiles.

Other Biological and Pharmacological Activities of Indazole Derivatives

While the primary focus has been on oncology, the versatile indazole scaffold has been explored for other therapeutic applications. nih.govmdpi.com

The indazole nucleus is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs), such as Bendazac and Benzydamine. nih.govmdpi.com This has spurred investigations into novel indazole derivatives for their anti-inflammatory potential. Fluorinated heterocycles, in general, have shown potent anti-inflammatory activities.

Research has led to the identification of indazole-based compounds that act on specific targets within inflammatory pathways. For example, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine was identified as a potent and highly selective inhibitor of RIP2 kinase, a key signaling molecule in inflammatory responses mediated by NOD1/2 receptors. nih.gov This compound was developed for the potential treatment of chronic inflammatory conditions like Crohn's disease and ulcerative colitis. nih.gov These findings underscore the potential of the indazole scaffold, including derivatives related to this compound, as a source of new anti-inflammatory agents.

Antimicrobial Efficacy (Antibacterial and Antifungal)

The indazole nucleus is a key component in the development of new antimicrobial agents. researchgate.net While direct studies on this compound derivatives are not extensively detailed, research on structurally related compounds highlights the potential of this chemical class. For instance, various indazole derivatives have demonstrated activity against both bacterial and fungal pathogens. mdpi.commdpi.com

Research into related substituted indazoles has shown promising results. For example, 3-Bromo-6-methyl-1H-indazol-4-amine has exhibited antifungal activity against Candida albicans. Structure-activity relationship (SAR) studies suggest that modifications to the indazole ring can enhance antifungal potency, including against resistant strains of C. glabrata. Similarly, the synthesis of novel 4,5-dihydro-1H-indazoles has yielded compounds with significant antibacterial activity against Salmonella typhimurium. researchgate.net These findings underscore the potential of the indazole scaffold as a template for designing novel antimicrobial drugs, suggesting that derivatives of this compound could warrant further investigation in this area.

| Derivative Class | Tested Organism | Activity Noted |

| 3-Bromo-6-methyl-1H-indazol-4-amine | Candida albicans | Antifungal activity |

| 4,5-dihydro-1H-indazoles | Salmonella typhimurium | Antibacterial activity (MIC₅₀ = 3.85 mg/ml for one derivative) researchgate.net |

| 1H-Indazole derivatives | General | Antibacterial and antifungal properties researchgate.net |

Antiviral Properties

The indazole scaffold has been identified as a valuable pharmacophore in the discovery of antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.gov Research has shown that the incorporation of a 6-fluoro-1H-indazole motif into molecules can lead to potent antiviral activity. nih.gov

In one study, the introduction of a 3-amino-6-fluoro-1H-indazolylmethyl group resulted in a derivative with remarkable efficacy against HCV genotype 1b, demonstrating an EC₅₀ value of 3 nM. nih.gov A similar level of activity was observed with a derivative containing a 6-fluoro-1H-indazole moiety, which had an EC₅₀ of 4 nM. nih.gov These findings indicate that the 6-fluoro-indazole substructure is well-tolerated and contributes significantly to antiviral potency. While these examples are not direct derivatives of this compound, the presence of the 6-fluoro-indazole core is a critical feature they share with the target compound's potential derivatives.

| Derivative/Motif | Target | Biological Activity (IC₅₀ / EC₅₀) |

| Derivative with 3-amino-6-fluoro-1H-indazolylmethyl group | HCV genotype 1b | IC₅₀ = 4 nM, EC₅₀ = 3 nM nih.gov |

| Derivative with 6-fluoro-1H-indazole motif | HCV genotype 1b | IC₅₀ = 3 nM, EC₅₀ = 4 nM nih.gov |

Antihypertensive and Cardiovascular Effects

Indazole derivatives have been investigated for their effects on the cardiovascular system, with some exhibiting antihypertensive and vasorelaxant properties. taylorandfrancis.comresearchgate.net These effects are often mediated through mechanisms such as the stimulation of nitric oxide (NO) release or the inhibition of specific enzymes like Rho kinase. taylorandfrancis.com

A notable example is ABT-869, a multitargeted receptor tyrosine kinase inhibitor with a structure containing a 3-amino-1H-indazolyl group and a 2-fluoro-5-methylphenyl moiety. researchgate.net While developed as an anticancer agent, its mechanism involving the inhibition of Vascular Endothelial Growth Factor (VEGF) receptors is associated with the cardiovascular side effect of hypertension. researchgate.net Studies have shown that this drug-induced hypertension can be reversed with conventional antihypertensive agents like angiotensin-converting enzyme (ACE) inhibitors. researchgate.net

Furthermore, 7-Nitroindazole has been shown to have an anti-hypertrophic effect on the heart and to decrease the wall thickness of thoracic and carotid arteries. nih.gov The broad range of cardiovascular activities observed in the indazole class suggests that derivatives of this compound could be rationally designed to target cardiovascular diseases. nih.gov

| Compound/Derivative Class | Observed Effect | Mechanism/Target |

| ABT-869 [N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea] | Induces hypertension | VEGF/PDGF receptor tyrosine kinase inhibitor researchgate.net |

| General Indazole Derivatives | Vasorelaxant and anti-aggregator activities | Stimulation of NO release, increasing cGMP levels taylorandfrancis.com |

| 7-Nitroindazole | Anti-hypertrophic effect on the heart | Selective neuronal nitric oxide synthase inhibitor nih.gov |

| General Indazole Derivatives | Attenuation of hypertension | Rho kinase inhibition |

Immunomodulatory Properties

A significant area of investigation for indazole derivatives is in cancer immunotherapy, specifically through the inhibition of immune checkpoint enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). nih.gov These enzymes suppress T-cell-mediated antitumor immune responses, and their inhibition can help restore immune function against cancer. nih.gov

Research has highlighted that the substitution pattern at the C-4 and C-6 positions of the 1H-indazole scaffold is critical for inhibitory activity against IDO1 and TDO. nih.govnih.gov A series of 4,6-disubstituted-1H-indazole derivatives were designed and synthesized, with some compounds demonstrating potent and selective inhibition of TDO. nih.gov For example, derivative HT-30 showed a TDO IC₅₀ value of 0.17 µM. Another derivative, HT-37, acted as a dual inhibitor, targeting both IDO1 and TDO with IC₅₀ values of 0.91 µM and 0.46 µM, respectively. nih.gov Furthermore, studies on 6-Fluoro-1H-indazol-4-amine, a close structural analog, confirm its investigation as an IDO1 inhibitor. The inhibition of lactoperoxidase by indazoles also suggests an interaction with the innate immune system. ahievran.edu.tr

| Derivative | Target | Biological Activity (IC₅₀) |

| HT-30 | TDO | 0.17 µM nih.gov |

| HT-37 | IDO1 | 0.91 µM nih.gov |

| HT-37 | TDO | 0.46 µM nih.gov |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | 5.3 µM nih.gov |

Antioxidant Enzyme Inhibition (e.g., Lactoperoxidase, Paraoxonase 1)

Derivatives of 1H-indazole have been shown to inhibit the activity of several enzymes, including those with antioxidant functions like lactoperoxidase (LPO) and paraoxonase 1 (PON1). taylorandfrancis.comahievran.edu.tr LPO is an important enzyme in the innate immune system with natural antimicrobial properties. ahievran.edu.trnih.gov

Studies have investigated the inhibitory effects of various halogenated indazoles on bovine milk LPO. ahievran.edu.tr It was found that all tested indazole molecules, including 4-fluoro-1H-indazole and 6-fluoro-1H-indazole, displayed strong inhibitory effects on LPO activity. ahievran.edu.trnih.gov The position of the fluorine atom on the indazole ring influenced the inhibition mechanism. 4-Fluoro-1H-indazole was identified as a noncompetitive inhibitor of LPO with a Ki value of 14.89 µM. ahievran.edu.tr In addition to LPO, some indazole derivatives have been found to reduce the activity of human serum PON1, which is another important antioxidant enzyme. taylorandfrancis.com

| Inhibitor | Enzyme | Inhibition Type | Ki Value (µM) |

| 4-Fluoro-1H-indazole | Bovine Lactoperoxidase | Noncompetitive | 14.89 ahievran.edu.tr |

| 6-Fluoro-1H-indazole | Bovine Lactoperoxidase | Noncompetitive | 4.10 ahievran.edu.tr |

| 1H-Indazole | Bovine Lactoperoxidase | Competitive | 252.78 ahievran.edu.tr |

| 4-Chloro-1H-indazole | Bovine Lactoperoxidase | Competitive | 21.03 ahievran.edu.tr |

| 4-Bromo-1H-indazole | Bovine Lactoperoxidase | Competitive | 10.96 ahievran.edu.tr |

Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural characterization of "4-Fluoro-1H-indazol-6-amine". These techniques rely on the interaction of molecules with electromagnetic radiation to provide information about their structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For "this compound," ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

In a typical ¹H NMR spectrum of an indazole derivative, distinct signals are expected for the aromatic protons on the bicyclic ring system and the protons of the amine group. The fluorine atom at the 4-position will influence the chemical shifts of adjacent protons and will also introduce splitting patterns (coupling) that can be observed in the spectrum. The protons on the benzene (B151609) ring will exhibit characteristic coupling patterns (e.g., doublets, triplets, or more complex multiplets) depending on their relative positions. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further elucidate the connectivity between protons and carbon atoms in the molecule, confirming the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound based on Analogous Structures

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | ~8.0 | s | - |

| H-5 | ~6.8 | d | J(H-F) ≈ 10-12 |

| H-7 | ~7.2 | d | J(H-H) ≈ 2-3 |

| NH₂ | 4.0-5.0 | br s | - |

| NH | 12.0-13.0 | br s | - |

Note: This is a predicted table based on the analysis of similar compounds and is for illustrative purposes.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The N-H stretching vibrations of the primary amine (NH₂) and the indazole N-H group are expected to appear as medium to strong bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A key feature would be the C-F stretching vibration, which is expected to produce a strong absorption band in the region of 1250-1000 cm⁻¹. The N-H bending vibrations of the amine group can also be observed around 1600 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Indazole) | Stretch | 3200-3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong |

| N-H (Amine) | Bend | 1580-1650 | Medium |

| C-N | Stretch | 1250-1350 | Medium |

| C-F | Stretch | 1000-1250 | Strong |

Note: This table is based on general FT-IR correlation tables and data for analogous compounds.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For "this compound," mass spectrometry is used to determine the molecular weight and can also provide information about the molecular formula through high-resolution mass spectrometry (HRMS). The molecular formula of "this compound" is C₇H₆FN₃, which corresponds to a molecular weight of approximately 151.14 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 151.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any impurities or byproducts from a synthesis. The fragmentation pattern observed in the mass spectrum can also provide structural information. For "this compound," common fragmentation pathways might include the loss of small molecules such as HCN or N₂ from the indazole ring.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and purification of "this compound." These methods are also crucial for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "this compound." In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

The retention time of "this compound" in an HPLC analysis will depend on the specific conditions, including the column, mobile phase composition, flow rate, and temperature. A patent describing the use of "this compound" in a synthesis mentions the use of reverse-phase preparative HPLC for purification, indicating that this technique is well-suited for this compound. google.com A typical mobile phase for a compound of this polarity might consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) bicarbonate) and an organic solvent such as acetonitrile (B52724) or methanol.

Table 3: Illustrative HPLC Method Parameters for Analysis of Indazole Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for "this compound".

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions. In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The relative polarity of the starting materials and the product will determine their respective retention factors (Rf values). "this compound," being a relatively polar molecule due to the amine group, would be expected to have a lower Rf value in a nonpolar solvent system compared to less polar starting materials. The spots on the TLC plate can be visualized under UV light or by using a staining agent. A patent related to the synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole, mentions the use of thin-layer chromatography to monitor the completion of the reaction. google.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique utilized to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational geometry, which is invaluable for confirming the structure of newly synthesized compounds and understanding their intermolecular interactions in the solid state.

While the indazole scaffold is a common feature in many crystallographically characterized molecules, a thorough search of the available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. The Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, contains no entry for this specific molecule as of the latest search.

However, the structural elucidation of closely related indazole derivatives by X-ray crystallography has been reported, providing insight into the expected molecular geometry and packing motifs of this class of compounds. For instance, the crystal structures of substituted indazole-amines have been determined, revealing key details about their solid-state conformations.

In a study on 1,3-Dimethyl-1H-indazol-6-amine , the molecular skeleton was found to be nearly planar. The crystal packing was characterized by the presence of N—H···N hydrogen bonds, which are crucial intermolecular interactions that dictate the supramolecular architecture.

Similarly, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been elucidated. In this derivative, the indazole system is essentially planar. The crystal structure analysis revealed the formation of inversion dimers through pairs of N—H···O and C—H···O hydrogen bonds.

These examples from related compounds underscore the utility of X-ray crystallography in confirming the planar nature of the indazole ring system and in identifying the specific hydrogen bonding networks that govern the crystal packing. Although direct experimental data for this compound is not currently available, these studies on analogous structures provide a strong basis for predicting its likely solid-state behavior and molecular conformation. The presence of the fluorine atom and the amino group in this compound would be expected to play a significant role in its crystal packing, likely through the formation of hydrogen bonds.

Should single crystals of this compound become available, X-ray diffraction analysis would be the definitive method to establish its precise three-dimensional structure. The resulting data would be presented in a crystallographic information file (CIF), containing details such as the unit cell parameters, space group, and atomic coordinates. A summary of typical crystallographic data that would be determined is presented in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₆FN₃ |

| Formula Weight | 151.14 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

| R-factor (%) | Not Determined |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment. No experimental data for this compound has been found in the searched literature.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1H-indazol-6-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated indazole precursors. For example, fluoroethanol or fluorinated benzyl derivatives can be used to introduce the fluorine substituent via nucleophilic substitution or coupling reactions . Key intermediates (e.g., nitro or bromo derivatives) are characterized using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and HPLC (>98% purity criteria). Mass spectrometry confirms molecular weight, while X-ray crystallography may resolve structural ambiguities .

Table 1 : Example Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | NaH, THF, fluoroethanol, RT | Introduce fluorine at position 4 |

| Reduction | Fe powder, EtOH/H2O/AcOH, reflux | Reduce nitro to amine group |

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Solubility in aqueous buffers is often poor; dimethyl sulfoxide (DMSO) or ethanol (10 mM stock solutions) are recommended. For stability, store lyophilized powder at 2–8°C in light-protected containers . Sonication or heating to 37°C with vortexing can aid dissolution. Precipitation issues in biological media may require co-solvents like PEG-400 or cyclodextrins .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use chemical fume hoods for weighing and synthesis. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; monitor for acute toxicity symptoms (e.g., respiratory irritation). Spills should be neutralized with inert adsorbents and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can synthesis yield and purity of this compound be improved while minimizing by-products?

- Methodological Answer : Optimize reaction stoichiometry (e.g., excess fluoroethanol for complete substitution) and use catalysts like Pd/C for coupling steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress with TLC or in-line HPLC. For scale-up, continuous flow systems reduce side reactions .

Q. What mechanisms underlie the antimicrobial activity of this compound, and how can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : The fluorine atom enhances electronegativity, improving target binding (e.g., enzyme active sites). SAR studies suggest modifying the indazole core with thioether or morpholine groups (see ) to boost potency. Assay bacterial membrane disruption via fluorescence microscopy and compare MIC values against Gram-positive/-negative strains .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer : Systematically control variables:

- Cell lines/passage number : Use authenticated lines (e.g., ATCC) to avoid drift .

- Assay conditions : Standardize incubation time, serum concentration, and solvent controls.

- Statistical rigor : Apply ANOVA with post-hoc tests; report confidence intervals. Replicate experiments across labs .

Cross-reference data with published kinase inhibition profiles (e.g., EGFR or Topoisomerase II targets) to contextualize discrepancies .

Q. What strategies mitigate photodegradation or hydrolysis of this compound in long-term studies?

- Methodological Answer : Conduct stability studies under stress conditions (UV light, pH 3–9 buffers). Use LC-MS to identify degradation products (e.g., defluorinated indazole). Stabilize formulations with antioxidants (e.g., ascorbic acid) or lyophilization. For in vivo work, use light-blocking IV bags and refrigerated storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.